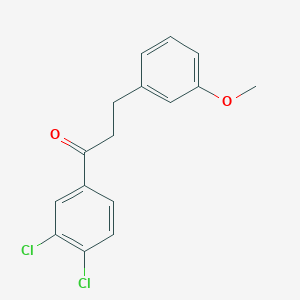
3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone” is an organochlorine compound . It is a versatile chemical compound that finds application in diverse scientific research. Its unique structure enables the synthesis of novel materials, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “3’-METHOXY-3-(4-METHOXYPHENYL)PROPIOPHENONE” involves reaction conditions with C 22 H 38 Br 2 N 2 Ni 2 O 2 S 4(2+) *2Br (1-) and sodium tertiary butoxide in toluene at 140 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular structure of “3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone” can be analyzed using various techniques. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) can be used to analyze the structure of similar compounds .Wissenschaftliche Forschungsanwendungen
Microwave- and Ultrasound-Assisted Semisynthesis
Research demonstrates the utility of 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone in the rapid semisynthesis of methoxylated propiophenones via microwave- and ultrasound-assisted reactions. These methods offer practical approaches for synthesizing phenylpropanes and their subsequent oxidation to propiophenones, highlighting the efficiency of microwave and ultrasound in chemical synthesis (Joshi, Sharma, & Sinha, 2005).
Polymer Synthesis and Properties
Another significant application is in the synthesis of homo- and copolyphosphonate derivatives, where 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone plays a crucial role in forming photosensitive polymers. These polymers exhibit interesting thermal and optical properties, such as photocrosslinking abilities and potential flame retardancy, showcasing the material's versatility in creating functional polymers (Kaniappan, Murugavel, & Thangadurai, 2013).
Hydrogen-Bonded Molecular Chains
The compound also contributes to forming hydrogen-bonded chains in crystal structures, illustrating its relevance in crystallography and molecular design. This application emphasizes the importance of hydrogen bonding in determining molecular arrangement and stability (Trilleras et al., 2005).
Ionic Hydrogenation Reactions
In organic synthesis, 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is involved in ionic hydrogenation reactions with cyclohexane, facilitated by aluminum halides. This process highlights its potential in synthesizing saturated ketones, demonstrating the compound's utility in chemical transformations and synthesis (Koltunov, Repinskaya, & Borodkin, 2001).
Synthesis of Photosensitive Polymers
The compound's applications extend to the synthesis of photosensitive phosphorus-based polymers, where it serves as a monomer for creating polymers with distinct optical properties. Such materials are explored for their photosensitive behavior and potential in photonic applications (Kaniappan & Murugavel, 2005).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHQMZAEQZWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644249 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
CAS RN |
898775-22-9 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



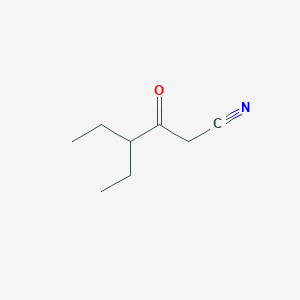

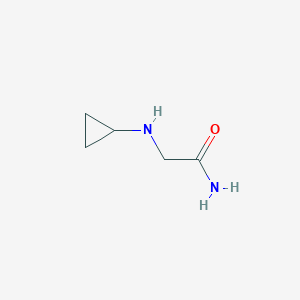
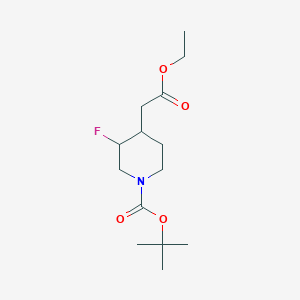



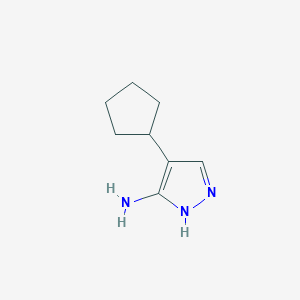

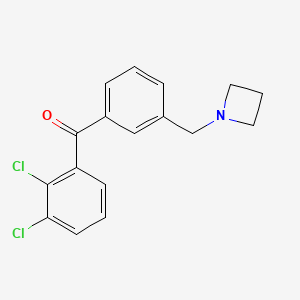
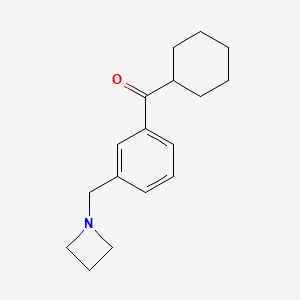
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)